Chemical properties of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
Chemical properties of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
The following technical guide details the chemical properties, synthetic utility, and reactivity profile of Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate . This document is structured for researchers and process chemists utilizing this compound as a high-value intermediate in the synthesis of complex pharmaceutical ingredients (APIs).
[1]
Executive Summary
Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate is a sterically congested, dual-protected ester intermediate. It features a gem-dimethyl substitution at the
This molecular architecture serves two primary functions in drug design:
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Conformational Locking: The gem-dimethyl group introduces the Thorpe-Ingold effect (gem-dimethyl effect), restricting bond rotation and pre-organizing the molecule for cyclization or specific receptor binding.
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Orthogonal Protection: The benzyl ether and isopropyl ester provide orthogonal reactivity. The benzyl group is sensitive to hydrogenolysis, while the sterically hindered isopropyl ester is exceptionally resistant to nucleophilic attack (hydrolysis), allowing for selective manipulation of the distal chain.
Physicochemical Properties (Predicted)
| Property | Value / Description | Significance |
| Formula | Core scaffold for lipid/metabolic modulators. | |
| Molecular Weight | 264.36 g/mol | Low MW allows for further functionalization within Lipinski rules. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic due to benzyl and isopropyl groups; requires non-polar solvents (Hexane/EtOAc). |
| Boiling Point | ~340°C (760 mmHg) | High boiling point; purification likely requires vacuum distillation or chromatography. |
| Density | ~1.02 g/cm³ | Oil/Liquid at room temperature. |
| H-Bond Donors | 0 | Aprotic; stable to bases like NaH or LDA during downstream alkylations. |
| Rotatable Bonds | 7 | Reduced entropic freedom at the C2 position due to methyl substitution. |
Structural Analysis & Reactivity Logic
The Gem-Dimethyl Effect (Thorpe-Ingold)
The defining feature of this molecule is the quaternary carbon at the
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Mechanism: The two methyl groups at C2 compress the bond angle of the
backbone. This compression forces the distal substituents closer to the carbonyl carbon ( ). -
Impact: If the benzyl group is removed to reveal a hydroxyl group, the rate of intramolecular cyclization to form 2,2-dimethyl-
-butyrolactone is accelerated by orders of magnitude compared to the un-substituted analog.
Steric Shielding of the Carbonyl
The combination of the
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Hydrolysis Resistance: Standard saponification (NaOH/MeOH) is significantly slower than for methyl/ethyl esters. The tetrahedral intermediate required for hydrolysis is high-energy due to steric crowding.
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Nucleophilic Attack: Grignard additions or hydride reductions require forcing conditions or highly reactive species (e.g.,
rather than ).
Synthetic Pathways[2]
Primary Synthesis Route: Enolate Alkylation
The most robust synthesis involves the construction of the carbon backbone via alkylation of an isobutyrate enolate. This method avoids the difficulty of esterifying a sterically hindered acid.
Protocol Logic:
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Starting Material: Isopropyl isobutyrate is chosen to install the ester group before the steric bulk is fully assembled.
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Base Selection: LDA (Lithium Diisopropylamide) is required to generate the kinetic enolate at -78°C. The steric bulk of LDA prevents nucleophilic attack on the ester.
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Electrophile: Benzyl 2-bromoethyl ether provides the 2-carbon extension with the oxygen pre-protected.
Synthetic Workflow Diagram
Figure 1: Convergent synthesis via enolate alkylation. The gem-dimethyl center is established in the final C-C bond forming step.
Experimental Protocol (Representative Scale)
Note: All steps must be performed under inert atmosphere (
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Enolization: Charge a flame-dried flask with THF (anhydrous) and diisopropylamine (1.1 eq). Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. Stir 30 min to form LDA. -
Substrate Addition: Add Isopropyl isobutyrate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete deprotonation. The solution effectively becomes the lithium enolate.
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Alkylation: Dissolve Benzyl 2-bromoethyl ether (1.05 eq) in minimal THF. Add slowly to the enolate solution.
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Workup: Allow to warm to room temperature (reaction is driven by the high energy of the enolate). Quench with saturated
. Extract with Ethyl Acetate.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting alcohol but distinct from the starting ester.
Reactivity & Application Profile
This molecule is best utilized as a "masked" lactone or a precursor for gem-dimethyl amino acids.
Orthogonal Deprotection Strategy
The benzyl ether can be cleaved without affecting the sterically hindered ester.
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Reagent:
(1 atm) / 10% Pd/C in Ethanol. -
Outcome: Yields Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate .
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Risk: Upon exposure to trace acid or heat, the free hydroxyl group will attack the ester carbonyl (intramolecular transesterification), releasing isopropanol and forming the lactone.
Transformation Logic Diagram
Figure 2: Divergent reactivity pathways. The gem-dimethyl group drives the equilibrium heavily toward Lactone (Product A) upon deprotection.
References
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Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link
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Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[3][4] (Foundational text on Thorpe-Ingold Effect). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocol validation for Benzyl ether stability). Link
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3][5][6][7] Oxford University Press. (Mechanistic grounding for enolate alkylation of hindered esters). Link
Sources
- 1. US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid - Google Patents [patents.google.com]
- 2. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. The gem-dimethyl effect revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
